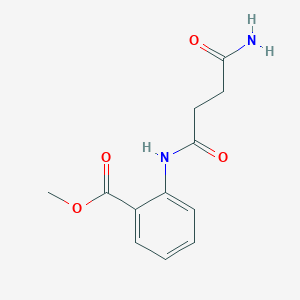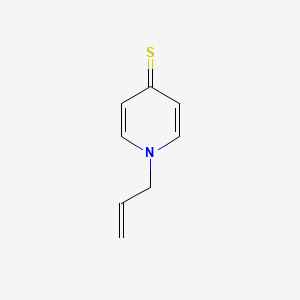
4(1H)-Pyridinethione, 1-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyridinethione, 1-(2-propenyl)- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinethione, 1-(2-propenyl)- typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method involves the use of pyridine-2-thiol and allyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyridinethione, 1-(2-propenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the reaction and reduce the formation of by-products.
化学反応の分析
Types of Reactions
4(1H)-Pyridinethione, 1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyl group can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, 0-25°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran, 0-25°C.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide, 50-70°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted pyridinethione derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various sulfur-containing organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that the compound has potential anticancer activity. It can inhibit the growth of certain cancer cell lines by inducing apoptosis.
Industry: The compound is used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
作用機序
The mechanism of action of 4(1H)-Pyridinethione, 1-(2-propenyl)- involves its interaction with various molecular targets. In biological systems, the compound can bind to enzymes and proteins, disrupting their normal function. For example, it can inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to cell death. In cancer cells, the compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.
類似化合物との比較
4(1H)-Pyridinethione, 1-(2-propenyl)- can be compared with other similar compounds, such as:
Pyridine-2-thiol: Similar structure but lacks the propenyl group. It is also used as a building block in organic synthesis.
Allylthiourea: Contains a similar propenyl group but has a different core structure. It is used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
2-Mercaptopyridine: Similar to pyridine-2-thiol but with a different substitution pattern. It is used in the synthesis of dyes and pharmaceuticals.
The uniqueness of 4(1H)-Pyridinethione, 1-(2-propenyl)- lies in its combination of a pyridine ring with a sulfur atom and a propenyl group, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
114588-82-8 |
|---|---|
分子式 |
C8H9NS |
分子量 |
151.23 g/mol |
IUPAC名 |
1-prop-2-enylpyridine-4-thione |
InChI |
InChI=1S/C8H9NS/c1-2-5-9-6-3-8(10)4-7-9/h2-4,6-7H,1,5H2 |
InChIキー |
RECYKWAQSHMYDY-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C=CC(=S)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


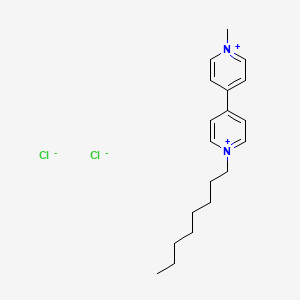
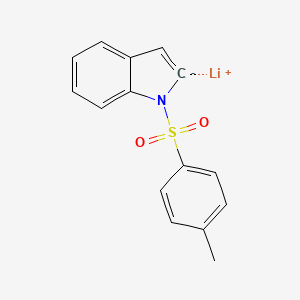

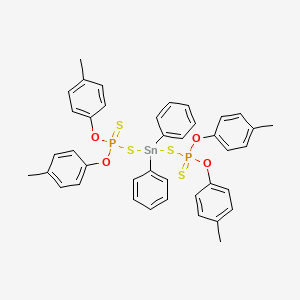
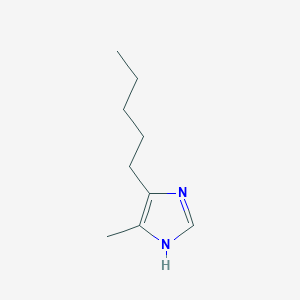
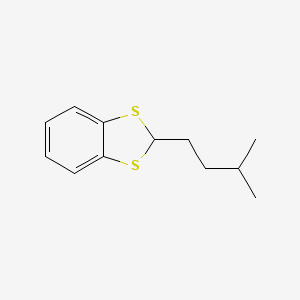
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
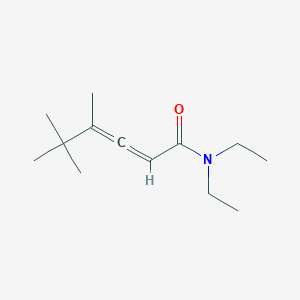

![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
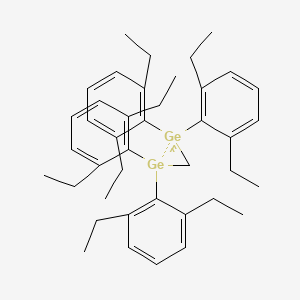
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
